molecular formula C14H33NOSi2 B7880924 N,O-Bis(tert-butyldimethylsilyl)acetamide

N,O-Bis(tert-butyldimethylsilyl)acetamide

Cat. No.: B7880924
M. Wt: 287.59 g/mol
InChI Key: XFPQBAQQJIQJLY-NTCAYCPXSA-N
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Description

N,O-Bis(tert-butyldimethylsilyl)acetamide is a chemical compound with the molecular formula C14H33NOSi2. It is commonly used as a silylating agent in organic synthesis, particularly for the protection of hydroxyl groups in alcohols and phenols. The compound is known for its high efficiency and selectivity in silylation reactions, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,O-Bis(tert-butyldimethylsilyl)acetamide can be synthesized through the reaction of tert-butyldimethylsilyl chloride with acetamide in the presence of a base such as triethylamine. The reaction typically takes place in an inert solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N,O-Bis(tert-butyldimethylsilyl)acetamide primarily undergoes silylation reactions, where it transfers the tert-butyldimethylsilyl group to hydroxyl groups in alcohols and phenols. This reaction is highly selective and efficient, making it a preferred method for protecting hydroxyl groups in complex organic molecules .

Common Reagents and Conditions

The silylation reaction using this compound typically requires a base such as triethylamine or N,N-dimethyl-4-aminopyridine N-oxide (DMAPO) to facilitate the transfer of the silyl group. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Major Products

The major products of the silylation reaction are the silylated alcohols or phenols, which are more stable and less reactive than their unsilylated counterparts. These silylated compounds can be used in further synthetic transformations or stored for later use .

Mechanism of Action

The mechanism of action of N,O-Bis(tert-butyldimethylsilyl)acetamide involves the transfer of the tert-butyldimethylsilyl group to a hydroxyl group in the presence of a base. The base deprotonates the hydroxyl group, making it more nucleophilic and facilitating the attack on the silicon atom of the silylating agent. This results in the formation of a silyl ether and the release of the corresponding amide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,O-Bis(tert-butyldimethylsilyl)acetamide is unique in its ability to provide high selectivity and efficiency in silylation reactions. Its bulky tert-butyldimethylsilyl group offers steric protection, making it particularly useful in complex synthetic processes where selective protection of hydroxyl groups is required .

Properties

IUPAC Name

[tert-butyl(dimethyl)silyl] (1E)-N-[tert-butyl(dimethyl)silyl]ethanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H33NOSi2/c1-12(15-17(8,9)13(2,3)4)16-18(10,11)14(5,6)7/h1-11H3/b15-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPQBAQQJIQJLY-NTCAYCPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\[Si](C)(C)C(C)(C)C)/O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H33NOSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,O-Bis(tert-butyldimethylsilyl)acetamide
Reactant of Route 2
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N,O-Bis(tert-butyldimethylsilyl)acetamide

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